molecular formula C15H20O2 B13570360 1-(2-Isopropylphenyl)cyclopentane-1-carboxylic acid

1-(2-Isopropylphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13570360
M. Wt: 232.32 g/mol
InChI Key: STZGROWARNLXAW-UHFFFAOYSA-N
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Description

1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C15H20O2 It is a derivative of cyclopentane carboxylic acid, featuring a phenyl ring substituted with an isopropyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(propan-2-yl)phenyl cyclopentane.

    Cyclopentane Carboxylation: The cyclopentane ring is then carboxylated using a suitable carboxylating agent such as carbon dioxide in the presence of a catalyst.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of 1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid may involve:

    Bulk Synthesis: Large-scale synthesis using automated reactors and continuous flow systems.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products:

    Oxidation Products: Ketones, alcohols.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Nitro derivatives, halogenated compounds.

Scientific Research Applications

1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 1-[4-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid, 1-[3-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid.

    Uniqueness: The position of the isopropyl group on the phenyl ring (second position) imparts distinct chemical and biological properties, differentiating it from its isomers.

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

1-(2-propan-2-ylphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H20O2/c1-11(2)12-7-3-4-8-13(12)15(14(16)17)9-5-6-10-15/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,16,17)

InChI Key

STZGROWARNLXAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2(CCCC2)C(=O)O

Origin of Product

United States

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